molecular formula C15H20 B3274478 4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene CAS No. 60795-82-6

4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene

Cat. No. B3274478
CAS RN: 60795-82-6
M. Wt: 200.32 g/mol
InChI Key: MKYPXWHSIZXOQQ-UHFFFAOYSA-N
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Description

4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene, also known as 4A-Methyl-1,2,3,4,9,10,10A-hexahydrophenanthrene or 4A-Methyltetralin, is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It has been widely used in scientific research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene is not fully understood. However, it has been found to bind to several receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. By binding to these receptors, it can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been found to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene in lab experiments is its unique structure and properties, which make it a valuable tool for studying the mechanisms of action of various receptors and neurotransmitters. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene in scientific research. One area of interest is the development of new drugs based on its structure and properties, which may have therapeutic potential in the treatment of various diseases. Another area of interest is the study of its effects on the brain and behavior, which may provide insights into the mechanisms underlying mood and cognition. Finally, there is a need for further research on the safety and potential toxicity of this compound, in order to ensure its safe use in scientific research.

Scientific Research Applications

4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene has been widely used in scientific research due to its unique properties. It has been found to act as a ligand for several receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. As a result, it has been used in the development of new drugs for the treatment of various diseases, including Parkinson's disease, depression, and schizophrenia.

properties

IUPAC Name

4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYPXWHSIZXOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene
Reactant of Route 2
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene
Reactant of Route 3
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene
Reactant of Route 4
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene
Reactant of Route 5
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene
Reactant of Route 6
4A-Methyl-2,3,4,9,10,10A-hexahydro-1H-phenanthrene

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